
Potassium 3-(methoxy)tetrafluoropropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-(methoxy)tetrafluoropropionate is a chemical compound with the molecular formula C4H5F4KO3 and a molecular weight of 216.17 g/mol It is known for its unique structure, which includes a methoxy group and four fluorine atoms attached to a propionate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methoxy)tetrafluoropropionate typically involves the reaction of 3-(methoxy)tetrafluoropropionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
C4H5F4O3+KOH→C4H5F4KO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
化学反应分析
Types of Reactions
Potassium 3-(methoxy)tetrafluoropropionate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively.
科学研究应用
Potassium 3-(methoxy)tetrafluoropropionate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Potassium 3-(methoxy)tetrafluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
- Potassium 3-(methoxy)trifluoropropionate
- Potassium 3-(methoxy)difluoropropionate
- Potassium 3-(methoxy)monofluoropropionate
Uniqueness
Potassium 3-(methoxy)tetrafluoropropionate is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its analogs with fewer fluorine atoms. This makes it particularly valuable in applications requiring high reactivity and stability.
属性
分子式 |
C4H3F4KO3 |
|---|---|
分子量 |
214.16 g/mol |
IUPAC 名称 |
potassium;2,2,3,3-tetrafluoro-3-methoxypropanoate |
InChI |
InChI=1S/C4H4F4O3.K/c1-11-4(7,8)3(5,6)2(9)10;/h1H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
LZGOEGKEKDRPMQ-UHFFFAOYSA-M |
规范 SMILES |
COC(C(C(=O)[O-])(F)F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


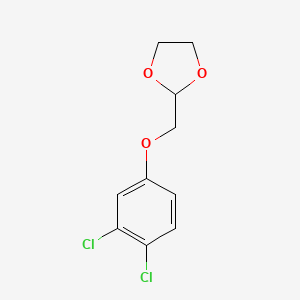
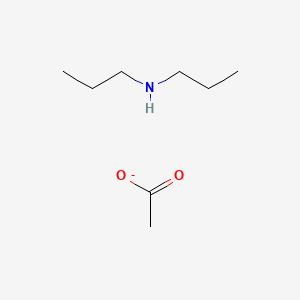
amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
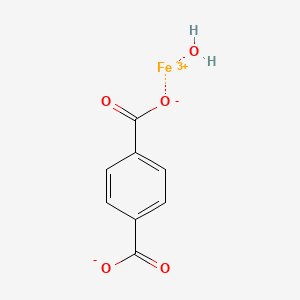
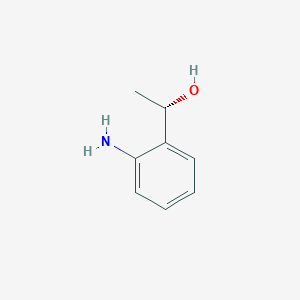
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
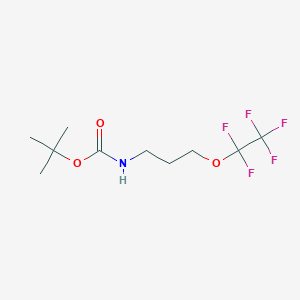
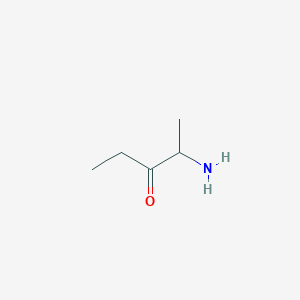

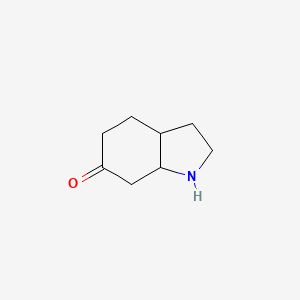
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)
